N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide
Description
2’-TBDMS-Bz-rA, also known as N-benzoyl-2’-O-(tert-butyldimethylsilyl)adenosine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-hydroxyl position and a benzoyl group at the N6 position of adenosine. These modifications are crucial for protecting the nucleoside during the chemical synthesis of RNA, ensuring high coupling efficiency and minimizing side reactions .
Properties
IUPAC Name |
N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQPQOSSEMTXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TBDMS-Bz-rA typically involves the protection of the 2’-hydroxyl group of adenosine with a TBDMS group. This is achieved by reacting N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives with tert-butyldimethylsilyl chloride in the presence of a base . The benzoyl group is introduced at the N6 position through a benzoylation reaction. The resulting compound is then purified and characterized using techniques such as HPLC and NMR .
Industrial Production Methods
Industrial production of 2’-TBDMS-Bz-rA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and consistency. The use of automated synthesizers and high-throughput purification systems is common in industrial settings to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2’-TBDMS-Bz-rA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The TBDMS and benzoyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in the removal of protective groups, leading to the formation of unprotected nucleosides .
Scientific Research Applications
2’-TBDMS-Bz-rA is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of RNA oligonucleotides for various applications, including RNA interference (RNAi) and antisense RNA technologies
Biology: The compound is used to study RNA structure and function, as well as in the development of RNA-based therapeutics
Medicine: It plays a role in the development of RNA-based drugs and gene therapy applications
Industry: The compound is used in the production of high-quality RNA oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 2’-TBDMS-Bz-rA involves its role as a protected nucleoside in RNA synthesis. The TBDMS group protects the 2’-hydroxyl group during the synthesis process, preventing unwanted side reactions. The benzoyl group at the N6 position provides additional protection and stability. These protective groups are removed after the synthesis is complete, yielding the desired RNA oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyl-rA (bz): This compound features a methyl group at the 2’-hydroxyl position instead of a TBDMS group.
2’-O-TBDMS-rC (ac): This compound has a TBDMS group at the 2’-hydroxyl position and an acetyl group at the N4 position of cytidine.
2’-O-TBDMS-rG (ib): This compound has a TBDMS group at the 2’-hydroxyl position and an isobutyryl group at the N2 position of guanosine.
Uniqueness
2’-TBDMS-Bz-rA is unique due to its combination of the TBDMS group at the 2’-hydroxyl position and the benzoyl group at the N6 position. This combination provides enhanced protection and stability during RNA synthesis, making it a valuable tool in the production of high-quality RNA oligonucleotides .
Biological Activity
N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide, with the CAS number 69504-07-0, is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula: , which corresponds to a molecular weight of approximately 485.61 g/mol. Its structure includes a purine base linked to a benzamide moiety, with a tert-butyldimethylsilyl group that enhances its stability and solubility in biological systems .
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The purine base is known to interact with various enzymes involved in nucleic acid metabolism, potentially inhibiting their activity.
- Antiviral Properties : Compounds with similar structures have shown efficacy against viral infections by mimicking natural substrates and interfering with viral replication processes.
Antiviral Activity
Studies have demonstrated that related compounds exhibit significant antiviral activity. For instance, nucleoside analogs have been shown to inhibit reverse transcriptase in HIV, suggesting that this compound may possess similar properties .
Antitumor Activity
A recent investigation into purine derivatives revealed potential antitumor effects, where compounds were found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that our compound could also have applications in oncology .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Viral Inhibition : In vitro studies using cell lines infected with HIV showed that certain purine derivatives significantly reduced viral load, indicating potential therapeutic applications for similar compounds .
- Anticancer Research : A study involving various purine derivatives reported effective inhibition of tumor growth in xenograft models, highlighting the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(9-{3-[tert-butyldimethylsilyl]oxy}-4-hydroxy...) | Antiviral | Inhibition of reverse transcriptase |
| Islatravir (EFdA) | Antiviral | Nucleoside analog inhibition |
| Purine Derivative X | Antitumor | Induction of apoptosis |
| Purine Derivative Y | Antiviral | Interference with viral replication |
Q & A
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
The compound requires multi-modal structural validation:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm stereochemistry, hydroxyl group positioning, and silyl ether integrity. For example, tert-butyldimethylsilyl (TBDMS) groups exhibit distinct shifts at ~25 ppm (Si-CH) and 18 ppm (Si-C(CH)) .
- LC/MS: Confirm molecular weight and purity. Gradient elution (e.g., 0.1% formic acid in HO/MeCN) with a C18 column resolves polar impurities, while ESI-MS detects [M+H] ions .
- X-ray Crystallography: Resolve ambiguous stereocenters (e.g., oxolane ring configuration) with single-crystal studies. Data collection at 110 K improves resolution, with R-factors <0.05 indicating high precision .
Basic: How is the TBDMS protecting group introduced and removed during synthesis?
Answer:
- Introduction: React hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dry DMF or THF, using imidazole as a base. Monitor reaction completion via TLC (hexane/EtOAc 7:3). Excess reagent (1.5–2 eq) ensures full protection .
- Deprotection: Use tetrabutylammonium fluoride (TBAF) in THF (1.0 eq, 0°C to RT). Quench with saturated NHCl and extract with DCM. Confirm removal via NMR (absence of TBDMS-F byproduct at ~−120 ppm) .
Advanced: How to resolve contradictions in NMR data due to unexpected byproducts?
Answer:
- 2D NMR (COSY, HSQC): Identify coupling between protons and carbons to distinguish regioisomers. For example, oxolane C2 and C3 protons show distinct NOESY correlations with purine H8 .
- LC/MS Cross-Validation: Compare observed masses with theoretical values. Byproducts with +18 Da (water adducts) or −72 Da (TBDMS loss) indicate hydrolysis or incomplete protection .
- Reaction Condition Screening: Vary temperature (0°C vs. RT) and solvent polarity (CHCN vs. DCM) to suppress side reactions. For example, low temperatures reduce silyl migration .
Advanced: What strategies optimize the stability of the TBDMS group during multi-step synthesis?
Answer:
- Moisture Control: Use anhydrous solvents (e.g., THF dried over Na/benzophenone) and inert gas (Ar/N). Karl Fischer titration ensures HO content <50 ppm .
- pH Optimization: Maintain mildly basic conditions (pH 7–8) during aqueous workups to prevent acid-catalyzed desilylation.
- Alternative Protecting Groups: Compare with triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, which offer higher steric bulk but require harsher deprotection .
Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
Answer:
- Target Selection: Prioritize purine-binding enzymes (e.g., kinases, ATPases) due to the compound’s adenine core. Use molecular docking (AutoDock Vina) to predict binding affinity .
- In Vitro Assays:
- Kinase Inhibition: Measure IC via ADP-Glo™ Kinase Assay (Promega) under ATP-saturating conditions.
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and solvent blanks .
- Data Interpretation: Use Hill plots to distinguish competitive vs. non-competitive inhibition. Replicate experiments (n=3) and apply ANOVA for statistical significance (p<0.05) .
Advanced: How to troubleshoot low yields in the final coupling step (e.g., benzamide attachment)?
Answer:
- Coupling Reagent Screening: Compare HATU, EDCI, and DCC. HATU (1.2 eq) in DMF typically gives >80% yield for sterically hindered amides .
- Activation Monitoring: Track carbodiimide-mediated activation via FT-IR (C=O stretch at ~1750 cm). Pre-activate carboxylic acids for 30 min before adding the amine.
- Purification: Use reverse-phase HPLC (C18, 10–90% MeCN/HO) to separate unreacted benzoyl chloride. Collect fractions with >95% purity (λ=254 nm) .
Basic: What synthetic routes are reported for analogous purine derivatives?
Answer:
- Phosphoramidite Chemistry: For oligonucleotide conjugates, use 5-ethylthio-1H-tetrazole (ETT) as an activator in dry CHCl. Yields improve under Ar with molecular sieves (3Å) .
- Mitsunobu Reaction: Install benzamide via DIAD/PPh in THF. Monitor diethyl azodicarboxylate (DEAD) decomposition via UV (λ=260 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
